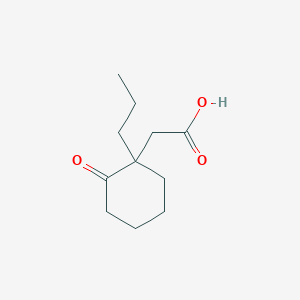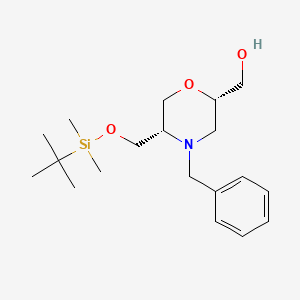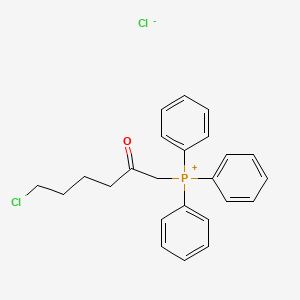
methyl 1-(6-methoxypyridazin-3-yl)-5-pyridin-2-ylpyrazole-3-carboxylate
描述
Methyl 1-(6-methoxy-3-pyridazinyl)-5-(2-pyridyl)-1H-pyrazole-3-carboxylate is a synthetic organic compound that belongs to the class of pyrazole derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-(6-methoxypyridazin-3-yl)-5-pyridin-2-ylpyrazole-3-carboxylate typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Substitution Reactions: Introduction of the pyridazinyl and pyridyl groups through nucleophilic substitution reactions.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to increase yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Methyl 1-(6-methoxy-3-pyridazinyl)-5-(2-pyridyl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Hydrolysis: Breaking of ester bonds to form carboxylic acids and alcohols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions would depend on the specific functional groups involved and the reaction conditions. For example, hydrolysis of the ester group would yield the corresponding carboxylic acid and methanol.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as anti-inflammatory or antimicrobial properties.
Medicine: Potential use as a lead compound in drug discovery and development.
Industry: Possible applications in the development of agrochemicals or materials science.
作用机制
The mechanism of action of methyl 1-(6-methoxypyridazin-3-yl)-5-pyridin-2-ylpyrazole-3-carboxylate would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a biological response. The pathways involved would be specific to the target and the type of activity exhibited by the compound.
相似化合物的比较
Similar Compounds
Pyrazole Derivatives: Compounds with similar pyrazole core structures.
Pyridazinyl Compounds: Compounds containing the pyridazinyl group.
Pyridyl Compounds: Compounds containing the pyridyl group.
Uniqueness
Methyl 1-(6-methoxy-3-pyridazinyl)-5-(2-pyridyl)-1H-pyrazole-3-carboxylate is unique due to the specific combination of functional groups and the potential biological activities it may exhibit. This uniqueness can be leveraged in the design of new compounds with enhanced properties or specific activities.
属性
分子式 |
C15H13N5O3 |
|---|---|
分子量 |
311.30 g/mol |
IUPAC 名称 |
methyl 1-(6-methoxypyridazin-3-yl)-5-pyridin-2-ylpyrazole-3-carboxylate |
InChI |
InChI=1S/C15H13N5O3/c1-22-14-7-6-13(17-18-14)20-12(10-5-3-4-8-16-10)9-11(19-20)15(21)23-2/h3-9H,1-2H3 |
InChI 键 |
CLWQKTFXPAPCRE-UHFFFAOYSA-N |
规范 SMILES |
COC1=NN=C(C=C1)N2C(=CC(=N2)C(=O)OC)C3=CC=CC=N3 |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1,2-Pyridazinedicarboxylic acid, tetrahydro-3-[[(4S)-2-oxo-4-(phenylmethyl)-3-oxazolidinyl]carbonyl]-, bis(1,1-dimethylethyl) ester, (3S)- (9CI)](/img/structure/B8466705.png)
![1-[4-(Trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B8466706.png)












